An In-depth Technical Guide to [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P
An In-depth Technical Guide to [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P
For Researchers, Scientists, and Drug Development Professionals
Core Substance Profile
Name: [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P
Synonyms: Antagonist D, D-Phe5SP
Chemical Formula: C₇₉H₁₀₉N₁₉O₁₂
Molecular Weight: 1516.83 g/mol
CAS Number: 96736-12-8
Sequence: H-D-Arg-Pro-Lys-Pro-D-Phe-Gln-D-Trp-Phe-D-Trp-Leu-Leu-NH₂
Introduction
[D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P is a synthetic undecapeptide analogue of the neuropeptide Substance P (SP). It is a versatile pharmacological tool with a complex activity profile, acting as a broad-spectrum antagonist for several G protein-coupled receptors (GPCRs), a potent inverse agonist for the ghrelin receptor, and a biased agonist in certain cellular contexts.[1][2] Its most notable activities include the inhibition of cancer cell proliferation, particularly in small cell lung cancer (SCLC), and the modulation of various signaling pathways.[3][4] This document provides a comprehensive technical overview of its biological activities, quantitative data, and relevant experimental methodologies.
Quantitative Biological Data
The biological activity of [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P has been characterized across various assays, revealing a range of potencies depending on the target and cell type.
| Parameter | Value | Target/Cell Line | Reference |
| Receptor Activity | |||
| Inverse Agonist EC₅₀ | 5.2 nM | Ghrelin Receptor | [1] |
| Antiproliferative Activity | |||
| IC₅₀ (DNA Synthesis) | 20-50 µM | SCLC, N-SCLC, Ovarian, Cervical Carcinoma Cell Lines | |
| IC₅₀ (Colony Forming Efficiency) | 0.5-6.5 µM | SCLC, N-SCLC Cell Lines (in 5% serum) | |
| IC₅₀ (Colony Forming Efficiency) | 30-80 µM | Normal Human Bone Marrow | |
| In Vivo Antitumor Activity | |||
| Effective Dose (s.c. infusion) | 2.1 µ g/day | HC12 and ICR-SC112 SCLC Xenografts in nude mice | |
| Ineffective Dose (i.p.) | 500 µ g/day | HC12 SCLC Xenograft in nude mice | |
| Pharmacokinetics (in mice) | |||
| Plasma Half-life | 45.9 min | Nude mice with H69 SCLC xenografts |
Mechanism of Action and Signaling Pathways
[D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P exhibits a multifaceted mechanism of action. As a broad-spectrum antagonist, it blocks the signaling of several neuropeptides, including those acting through tachykinin, bradykinin, cholecystokinin (B1591339) (CCK), and bombesin (B8815690) receptors. This antagonism is achieved by competitively binding to these receptors, thereby preventing the downstream signaling cascades initiated by the endogenous ligands, such as the mobilization of intracellular calcium.
Interestingly, this peptide also displays biased agonism. While it blocks neuropeptide-induced calcium mobilization, it can independently activate other signaling pathways. It has been shown to activate the G₁₂ protein and stimulate the c-Jun N-terminal kinase (JNK) pathway. This JNK activation is dependent on the presence of the gastrin-releasing peptide (GRP) receptor, indicating a receptor-mediated effect. The activation of the JNK pathway is a crucial component of its pro-apoptotic effects in cancer cells.
The signaling pathways can be visualized as follows:
Caption: Signaling pathways modulated by [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P.
Experimental Protocols
Detailed experimental protocols are essential for the accurate assessment of the biological activities of [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P. The following sections provide representative methodologies for key experiments.
In Vitro Antiproliferative Assay (Colony Forming Efficiency)
This assay determines the ability of the substance to inhibit the growth of cancer cells in a semi-solid medium.
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Cell Preparation: Culture small cell lung cancer (SCLC) cells (e.g., NCI-H69, NCI-H510) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS). Harvest cells in the logarithmic growth phase.
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Assay Setup: Prepare a base layer of 0.5% agar (B569324) in supplemented RPMI-1640 medium in 35 mm culture dishes.
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Cell Plating: Mix 1 x 10⁴ SCLC cells with 0.3% agar in supplemented RPMI-1640 medium containing various concentrations of [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P (e.g., 0.1 µM to 100 µM). Overlay this mixture onto the base layer.
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Incubation: Incubate the plates at 37°C in a humidified atmosphere of 5% CO₂ for 14-21 days.
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Colony Staining and Counting: Stain the colonies with p-iodonitrotetrazolium violet and count colonies larger than 60 µm in diameter using an automated image analyzer.
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Data Analysis: Calculate the IC₅₀ value, which is the concentration of the substance that inhibits colony formation by 50% compared to the vehicle control.
Calcium Mobilization Assay
This assay measures the ability of the substance to block neuropeptide-induced increases in intracellular calcium.
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Cell Loading: Plate Swiss 3T3 fibroblasts or SCLC cells in a 96-well plate. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a buffer solution (e.g., Hanks' Balanced Salt Solution) for 30-60 minutes at 37°C.
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Antagonist Pre-incubation: Wash the cells to remove excess dye and add [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P at various concentrations. Incubate for 10-20 minutes.
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Agonist Stimulation: Place the plate in a fluorescence plate reader and measure the baseline fluorescence. Inject a neuropeptide agonist (e.g., bombesin, bradykinin) and immediately begin recording the fluorescence intensity over time.
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Data Analysis: The change in fluorescence intensity corresponds to the change in intracellular calcium concentration. Determine the inhibitory effect of [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P by comparing the agonist-induced calcium peak in the presence and absence of the antagonist.
JNK Activation Assay (Western Blot)
This protocol details the detection of JNK phosphorylation as a marker of its activation.
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Cell Treatment: Seed SCLC cells and grow to 70-80% confluency. Treat the cells with [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P at a concentration known to induce apoptosis (e.g., 20-50 µM) for various time points (e.g., 0, 15, 30, 60 minutes).
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Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.
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SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
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Immunoblotting: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with a primary antibody specific for phosphorylated JNK (p-JNK) overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
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Analysis: Re-probe the membrane with an antibody for total JNK to confirm equal protein loading. Quantify the band intensities to determine the relative increase in JNK phosphorylation.
Caption: A general experimental workflow for characterizing the anticancer effects of [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P.
In Vivo Small Cell Lung Cancer Xenograft Model
This model is used to evaluate the antitumor efficacy of the substance in a living organism.
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Animal Model: Use immunodeficient mice, such as athymic nude or SCID mice, aged 4-6 weeks.
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Cell Implantation: Subcutaneously inject 2-5 x 10⁶ SCLC cells (e.g., NCI-H69) suspended in a solution like Matrigel into the flank of each mouse.
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Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³). Monitor tumor volume regularly using caliper measurements (Volume = (width² x length)/2).
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Treatment Administration: Once tumors reach the desired size, randomize the mice into treatment and control groups. Administer [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P via the desired route. For continuous subcutaneous infusion, surgically implant an osmotic minipump loaded with the substance adjacent to the tumor. For intraperitoneal injection, administer the substance daily.
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Efficacy Evaluation: Monitor tumor volume and body weight of the mice throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
Conclusion
[D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P is a valuable research tool with a complex pharmacological profile. Its ability to act as a broad-spectrum antagonist, a potent inverse agonist, and a biased agonist highlights the intricate nature of GPCR signaling. The antiproliferative and pro-apoptotic effects of this peptide, particularly in SCLC, underscore its potential as a lead compound for the development of novel anticancer therapies. The experimental protocols provided herein offer a framework for researchers to further investigate the multifaceted activities of this intriguing substance P analogue.
References
- 1. [D-Arg1,D-Phe5,D-Trp7,9,Leu11]-Substance P | CAS 96736-12-8 | Tocris Bioscience [tocris.com]
- 2. [D-Arg1,D-Phe5,D-Trp7,9,Leu11]Substance P acts as a biased agonist toward neuropeptide and chemokine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Establishment of Patient-derived Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Primary Xenograft Model of Small Cell Lung Cancer Reveals Irreversible Changes in Gene Expression Imposed by Culture In-Vitro - PMC [pmc.ncbi.nlm.nih.gov]
